molecular formula C22H19N3O2S3 B15034060 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15034060
M. Wt: 453.6 g/mol
InChI Key: AWMZCOHEKJZDLT-ATVHPVEESA-N
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Description

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidin-4-one core, and the introduction of the phenylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the phenylthio group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S3/c1-14(2)13-25-21(27)17(30-22(25)28)12-16-19(29-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)20(16)26/h3-12,14H,13H2,1-2H3/b17-12-

InChI Key

AWMZCOHEKJZDLT-ATVHPVEESA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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